molecular formula C12H8N2O5 B1525969 2-(4-Nitrophenoxy)pyridine-4-carboxylic acid CAS No. 1183195-58-5

2-(4-Nitrophenoxy)pyridine-4-carboxylic acid

Cat. No. B1525969
M. Wt: 260.2 g/mol
InChI Key: RAKWEGXVPGEEDW-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 1183195-58-5 . It has a molecular weight of 260.21 . The IUPAC name for this compound is 2-(4-nitrophenoxy)isonicotinic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is 1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-Nitrophenoxy)pyridine-4-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Peptide Synthesis

The trifluoroacetates of phenol derivatives, including those related to "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid," have been synthesized and found effective as reagents for preparing active esters of acylamino acids, which are crucial intermediates in peptide synthesis. This method, particularly for synthesizing p-nitrophenyl, 2,4,5-trichlorophenyl, and N-hydroxysuccinimide esters, represents a significant advancement in peptide elongation techniques (Sakakibara & Inukai, 1965).

Polymer Science

Novel polyimides have been derived from a pyridine-containing aromatic dianhydride monomer synthesized from the nitro displacement of 4-nitrophthalonitrile by the phenoxide ion of "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid," followed by acidic hydrolysis. These polyimides, characterized by their solubility in aprotic amide solvents and excellent thermal stability, underscore the material's potential in creating high-performance polymers (Wang et al., 2006).

Anion Receptor Chemistry

Derivatives of "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid" have been explored as chromogenic amides for anion receptors, demonstrating selective responses to ionic species such as dihydrogen phosphate. This research offers insights into developing new materials for sensing applications (Wagner-Wysiecka & Chojnacki, 2012).

Environmental Applications

The degradation of environmental contaminants like p-nitrophenol has been studied, with findings indicating the potential of "2-(4-Nitrophenoxy)pyridine-4-carboxylic acid" derivatives in environmental remediation processes. For instance, a novel gene cluster from Rhodococcus opacus has shown the capability to degrade p-nitrophenol, highlighting the compound's relevance in bioremediation strategies (Kitagawa, Kimura, & Kamagata, 2004).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-nitrophenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-12(16)8-5-6-13-11(7-8)19-10-3-1-9(2-4-10)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKWEGXVPGEEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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